2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid

Medicinal Chemistry Synthetic Intermediate Conformational Constraint

2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid (CAS 1272947-00-8) is a heterocyclic chemical intermediate featuring a 1,3-oxazole core bearing a carboxylic acid at the 4-position and a sterically demanding 1-phenylcyclopropyl moiety at the 2-position. With a molecular formula of C13H11NO3 and a molecular weight of 229.23 g/mol, this compound is supplied by specialty chemical vendors at purities typically ≥95%.

Molecular Formula C13H11NO3
Molecular Weight 229.235
CAS No. 1272947-00-8
Cat. No. B568896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid
CAS1272947-00-8
Molecular FormulaC13H11NO3
Molecular Weight229.235
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2)C3=NC(=CO3)C(=O)O
InChIInChI=1S/C13H11NO3/c15-11(16)10-8-17-12(14-10)13(6-7-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)
InChIKeyQVRGYNHYFOABCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid (CAS 1272947-00-8): A Specialized Oxazole Building Block for Medicinal Chemistry and Inhibitor Synthesis


2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid (CAS 1272947-00-8) is a heterocyclic chemical intermediate featuring a 1,3-oxazole core bearing a carboxylic acid at the 4-position and a sterically demanding 1-phenylcyclopropyl moiety at the 2-position . With a molecular formula of C13H11NO3 and a molecular weight of 229.23 g/mol, this compound is supplied by specialty chemical vendors at purities typically ≥95% . It is primarily utilized as a synthetic building block in the preparation of pharmaceutical inhibitors and anticancer compounds, leveraging the oxazole-4-carboxylic acid scaffold as a key pharmacophore or intermediate .

Why Generic Oxazole-4-carboxylic Acids Cannot Substitute for the 2-(1-Phenylcyclopropyl) Derivative in Key Synthetic Applications


Substituting 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid with a simpler oxazole-4-carboxylic acid (e.g., 2-methyl or 2-phenyl analogs) would fundamentally alter, and likely abolish, the desired biological activity or synthetic utility of the final target molecule. The 1-phenylcyclopropyl substituent imparts a unique combination of conformational constraint, elevated lipophilicity (cLogP), and a distinct three-dimensional shape that is absent in planar or less hindered analogs . This specific moiety is often employed in medicinal chemistry as a bioisostere for tert-butyl or other branched alkyl groups to improve metabolic stability and target binding affinity. Furthermore, the designated carboxylic acid handle at the 4-position is critical for amide coupling or esterification reactions in synthesizing complex inhibitor libraries . In contrast, the structural isomer 5-(1-phenylcyclopropyl)-1,2-oxazole-4-carboxylic acid possesses a different heterocyclic core and regiochemistry, leading to entirely distinct reactivity and pharmacological profiles [1]. Therefore, generic substitution fails at the level of both synthetic intermediate compatibility and final compound pharmacological relevance.

Quantitative Differentiation of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid for Scientific Procurement


Structural Differentiation: 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid vs. Simpler 2-Substituted Analogs

The target compound differentiates from simpler 2-substituted oxazole-4-carboxylic acids via its unique 1-phenylcyclopropyl group. While 2-methyl-oxazole-4-carboxylic acid (MW: 127.10 g/mol) and 2-phenyl-oxazole-4-carboxylic acid (MW: 189.17 g/mol) are common alternatives, the target compound (MW: 229.23 g/mol) exhibits significantly higher steric bulk and calculated lipophilicity . This impacts its utility in drug design; the cyclopropyl ring enforces a specific spatial orientation of the phenyl group, influencing binding to biological targets. Although direct head-to-head comparative biological data is not available in the public domain for this specific building block, class-level inference indicates that the constrained geometry, quantified by the dihedral angle between the phenyl and oxazole rings (~60–90 degrees), is a critical differentiator .

Medicinal Chemistry Synthetic Intermediate Conformational Constraint

Supplier-Specified Purity and Identity Consistency for Procurement

When procuring this compound, the only directly quantifiable differentiator available from commercial sources is the supplier-certified purity. Coompo Research Chemicals lists this compound at 98% purity , while Leyan specifies a minimum of 95% . The closest analogs, such as 2-(1-phenylcyclopropyl)-1,3-oxazole (without the carboxylic acid handle, CAS not provided for direct purity comparison), are often supplied at lower purities due to their different synthetic routes and stability. The carboxylic acid functionality of the target compound provides a crystalline solid with improved stability and purification characteristics, ensuring higher batch-to-batch consistency for sensitive scale-up reactions.

Chemical Procurement Quality Control Synthetic Intermediate

Regiochemical Specificity: 2-(1-Phenylcyclopropyl)-1,3-oxazole-4-carboxylic Acid vs. 5-(1-Phenylcyclopropyl)-1,2-oxazole-4-carboxylic Acid

A direct structural comparator is the regioisomer 5-(1-phenylcyclopropyl)-1,2-oxazole-4-carboxylic acid (CAS 2228640-40-0). The target compound contains the acid group at the 4-position of a 1,3-oxazole, while the isomer positions the acid at the 4-position of an isoxazole (1,2-oxazole). This fundamental difference alters the heteroatom spacing and electronic distribution, critically affecting hydrogen-bonding patterns and target protein interactions. Quantitative data illustrating this difference is based on the calculated pKa of the carboxylic acid, which is predicted to be approximately 3.5 for the 1,3-oxazole derivative compared to roughly 3.0 for the isoxazole derivative due to the different electron-withdrawing effects of the adjacent heterocycles [1]. This difference in acidity affects solubility and reactivity in coupling reactions.

Structural Biology Drug Design Isomer Differentiation

Recommended Application Scenarios for 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid Based on Structural Evidence


Synthesis of Conformationally Constrained Kinase Inhibitor Libraries

Medicinal chemists focusing on protein kinase or USP7 inhibitors should prioritize this scaffold when the target binding pocket requires a rigid, lipophilic group to occupy a hydrophobic cleft. The 1-phenylcyclopropyl-1,3-oxazole-4-carboxylic acid serves as an ideal intermediate for amidation or esterification, installing a non-planar moiety that enhances selectivity profiles . Data from analogous systems suggests that the constrained geometry reduces entropic penalty upon binding, a critical factor in fragment-based drug design.

Bioisosteric Replacement of tert-Butyl Groups in Lead Optimization

In lead optimization campaigns where a tert-butyl group suffers from rapid metabolism or poor pharmacokinetics, this compound provides a direct synthetic entry point for the 1-phenylcyclopropyl bioisostere. The oxazole core itself can act as a metabolism-resistant linker. Experimental data from related series show that replacing tert-butyl with phenylcyclopropyl can significantly increase metabolic stability while maintaining target potency, though direct data for this specific acid intermediate is used to synthesize the final test compounds .

Development of USP7 and Anticancer Small Molecule Probes

Building block suppliers explicitly cite this compound's use as an intermediate in synthesizing inhibitors and anticancer compounds, notably in the context of ubiquitin-specific protease 7 (USP7) inhibitors, as implied by its appearance in related patent filings from Forma Therapeutics . Researchers involved in oncology drug discovery can procure this specific oxazole acid to explore novel chemical space around the quinazolinone/azaquinazolinone core, an area where the phenylcyclopropyl group has been structurally validated.

Stable Isotope Labeling and Bioconjugation Chemistry

For applications requiring a stable, well-characterized carboxylic acid handle for bioconjugation (e.g., to lysine residues or amine-functionalized surfaces), this compound's high crystallinity and defined stoichiometry (supported by 98% commercial purity ) make it a reliable choice over less pure or oily analogs. The robust solid-state properties facilitate accurate weighing and reaction scale-up, which is essential for generating reproducible biological probe data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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